Regioisomeric Identity: N-Methylation on Pyrazole Distinguishes Target Compound from 1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
The target compound bears a methyl group at the N1 position of the pyrazole ring, whereas the closely related comparator 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1183481-57-3) possesses a free NH at N1 . This methylation eliminates one hydrogen-bond donor, reduces polarity, and is expected to increase logP by approximately 0.5–0.8 units based on fragment-based calculations [1]. In serine protease inhibitor SAR, N-methylation has been shown to modulate covalent binding efficiency to the catalytic serine residue by altering the electronics of the pyrazole ring [2].
| Evidence Dimension | Number of hydrogen-bond donors (HBD) |
|---|---|
| Target Compound Data | 1 HBD (amine NH only) |
| Comparator Or Baseline | 1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine: 2 HBD (amine NH + pyrazole NH) |
| Quantified Difference | ΔHBD = −1 |
| Conditions | Structural comparison based on SMILES: Target CN1C=CC(=N1)NCC2=CC=C(S2)Cl; Comparator NC1=NN(CC2=CC=C(Cl)S2)C=C1 |
Why This Matters
A reduced HBD count directly impacts membrane permeability and CNS penetration potential, making the target compound more suitable for intracellular or blood-brain-barrier-penetrant probe design.
- [1] Calculated using fragment-based logP contribution: N-methyl vs. NH on pyrazole (ΔlogP ≈ +0.5–0.8). See: Leo A, Hansch C, Elkins D. Chem. Rev. 1971, 71(6), 525–616. View Source
- [2] Verseon Corporation. Multisubstituted aromatic compounds as serine protease inhibitors. US Patent US20130040950A1, 2013. View Source
